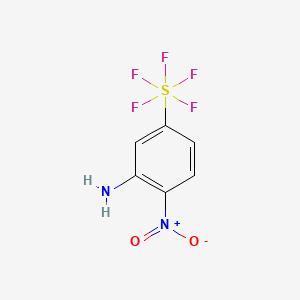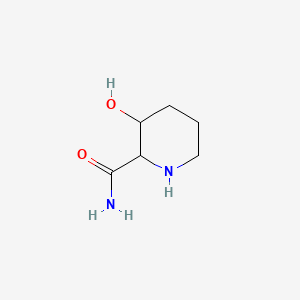![molecular formula C12H17ClN2O B570312 1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride CAS No. 55206-22-9](/img/structure/B570312.png)
1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride
説明
“1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride” is a chemical compound with the molecular formula C12H17ClN2O1. It is also known as 5-hydroxy DMT (hydrochloride) and is categorized as a tryptamine1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, there are general strategies for the synthesis of indazoles, which include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst2.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C12H17ClN2O1. However, the exact 3D structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving “1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride” are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 240.7311.科学的研究の応用
Allosteric Modulation of CB1 Receptor
The compound has been studied for its potential in allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for such modulation were identified, including specific chain lengths and electron-withdrawing groups. This research contributes to understanding how modifications to the indole structure can impact binding affinity and cooperativity in CB1 modulation (Khurana et al., 2014).
Synthesis of Novel Compounds
The compound has been used in the regioselective synthesis of ethyl pyrazolecarboxylates, leading to the isolation of various intermediates in pyrazole ring formation. This showcases its utility in creating new chemical entities with potential applications in various fields (Hanzlowsky et al., 2003).
Development of 5-HT1D Agonists
The compound has been involved in the synthesis and evaluation of novel human 5-HT1D agonists. These studies contribute to the development of new treatments targeting serotonin receptors, with implications for mental health and neurological disorders (Isaac et al., 2003).
Applications in Organic Synthesis
It has been utilized in the synthesis of various indole derivatives, demonstrating its versatility in organic chemistry. For instance, its use in hydroamination processes and in the creation of different indole-based structures illustrates its importance in synthetic chemistry (Sobenina et al., 2010).
Exploration of Biological Activity
Research has been conducted to explore its biological activity, particularly in relation to viral infections. Studies on analogs and derivatives have investigated their potential antiviral properties, offering insights into new therapeutic avenues (Ivashchenko et al., 2014).
Generation of Structurally Diverse Libraries
The compound has been used as a starting material in alkylation and ring closure reactions, leading to a diverse library of compounds. This signifies its role in expanding the range of available chemical entities for various applications (Roman, 2013).
Safety And Hazards
The safety and hazards associated with “1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride” are not specified in the search results.
将来の方向性
The future directions for the study or application of “1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride” are not mentioned in the search results.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
特性
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;/h3-4,7-8,13,15H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAQLRXIRHGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



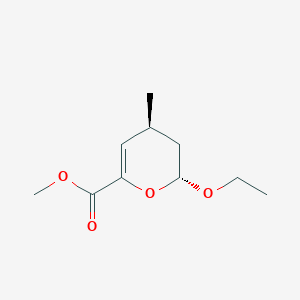

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)
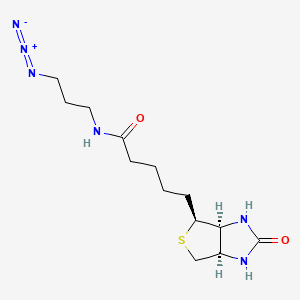
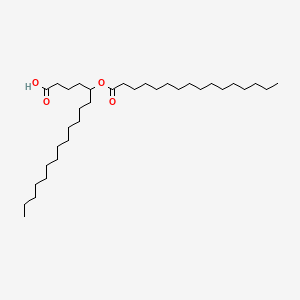
![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)
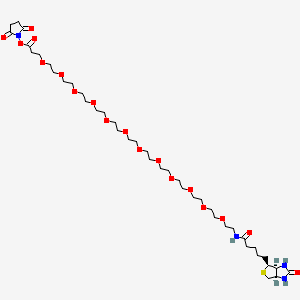
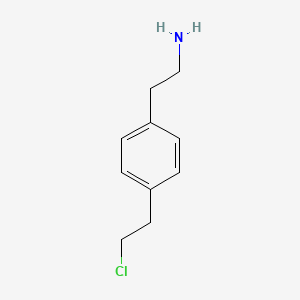
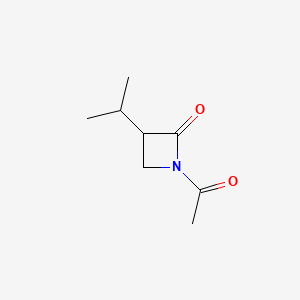
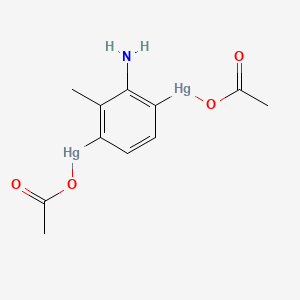
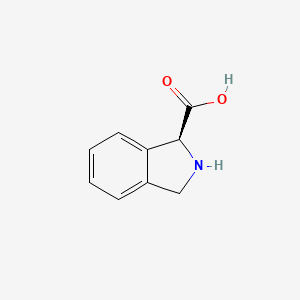
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)
